cyclohexane-1-carbonyl-CoA
Overview
Description
Cyclohexane derivatives are fundamental in organic chemistry and have diverse applications in materials science, pharmaceuticals, and biochemistry. Their interactions with CoA are particularly relevant in biochemical processes, where they may play roles in metabolic pathways.
Synthesis Analysis
Research on the synthesis of cyclohexane derivatives includes novel methodologies for creating complex structures. For instance, a study describes the synthesis of cyclohexane-fused isocoumarins via a cationic Pd(II)-catalyzed cascade cyclization reaction, highlighting the versatility of cyclohexane frameworks in synthesizing heterocyclic compounds (Zhang, Han, & Lu, 2016).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can significantly influence their reactivity and properties. Studies on the electron diffraction of 1,2 cyclohexanedione vapor suggest the presence of a predominant enol form, indicating the impact of molecular structure on the stability and behavior of cyclohexane derivatives (Shen, Trætteberg, & Samdal, 2009).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the conversion of benzoyl-CoA with benzoyl-CoA reductase and cyclohexa-1,5-diene-1-carbonyl-CoA hydratase under anoxic conditions produces nonaromatic products, illustrating the enzymatic transformation capabilities of these compounds (Boll et al., 2000).
Physical Properties Analysis
The study of physical properties, such as thermal stability and crystalline structure, is crucial for understanding the behavior of cyclohexane derivatives. Research on the thermal stabilities of brominated flame retardants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane reveals the sensitivity of these compounds to temperature and their potential environmental impact (Arsenault et al., 2008).
Chemical Properties Analysis
The chemical properties of cyclohexane derivatives, including reactivity and interaction with other molecules, are a focus of ongoing research. Studies on the selective oxidation of cyclohexane using CoAPO-5 molecular sieves in supercritical carbon dioxide highlight the catalytic potential of these compounds for industrial applications (Zhang et al., 2005).
Scientific Research Applications
1. Enzymatic Conversion in Anaerobic Bacteria
Cyclohexane-1-carbonyl-CoA plays a role in the enzymatic conversion processes within certain bacteria. For instance, enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase catalyze the first steps of benzoyl-CoA conversion under anoxic conditions in bacteria like Thauera aromatica. This process leads to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, a key intermediate in this enzymatic pathway (Boll et al., 2000).
2. Novel Anaerobic Degradation Pathways
Cyclohexane-1-carbonyl-CoA is involved in novel anaerobic degradation pathways in bacteria. For example, the activation of cyclohexane carboxylic acid to cyclohexanoyl-CoA and its subsequent conversion to cyclohex-1-ene-1-carboxyl-CoA in certain bacteria signifies its role in the catabolic pathways of aromatic compounds. This indicates a link between cyclohexane-1-carbonyl-CoA metabolism and the broader aromatic compound degradation pathways in these microorganisms (Kung et al., 2014).
3. Involvement in Syntrophic Metabolism
Research has shown that cyclohexane-1-carbonyl-CoA is part of the metabolic processes in syntrophic bacteria. Specifically, enzymes that metabolize cyclohex-1,5-diene carboxyl-CoA to acetyl-CoA in Syntrophus aciditrophicus highlight the versatility and efficiency of cyclohexane-1-carbonyl-CoA in syntrophic carbon and electron flow. This demonstrates its significant role in the efficient conversion of organic carbon to methane in various environments (James et al., 2019).
4. Role in Cyclohexane Degradation
Cyclohexane-1-carbonyl-CoA also plays a role in the degradation of cyclohexane, a recalcitrant compound. Studies have identified bacteria with cyclohexane-degrading abilities, suggesting that cyclohexane-1-carbonyl-CoA is involved in the biological removal of cyclohexane and other recalcitrant hydrocarbons (Lee & Cho, 2008).
5. Synthesis of Bioactive Molecules
Cyclohexane-1-carbonyl-CoA derivatives are key structural precursors in the synthesis of various bioactive molecules. These include heterocycles and natural products with a range of biological activities such as anti-viral, anti-bacterial, and anti-cancer properties. This highlights the compound's significance in pharmaceutical research and development (Sharma, Kumar, & Das, 2020).
Safety And Hazards
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKGVRHSLILFG-TYHXJLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975010 | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexane-1-carbonyl-CoA | |
CAS RN |
5960-12-3 | |
Record name | Coenzyme A, S-cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5960-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXANECARBOXYL-COENZYME A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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